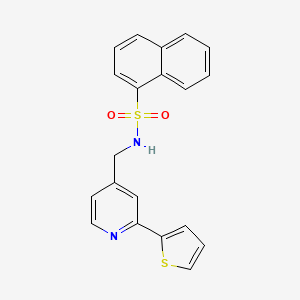

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide

Description

Properties

IUPAC Name |

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S2/c23-26(24,20-9-3-6-16-5-1-2-7-17(16)20)22-14-15-10-11-21-18(13-15)19-8-4-12-25-19/h1-13,22H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCVKUJDUKCBDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

-

Formation of the Pyridine-Thiophene Intermediate

Starting Materials: 2-bromothiophene and 4-bromopyridine.

Reaction: A Suzuki-Miyaura coupling reaction is employed, using a palladium catalyst and a boronic acid derivative to form the 2-(thiophen-2-yl)pyridine intermediate.

Conditions: The reaction is typically carried out in a solvent such as toluene or ethanol, under an inert atmosphere, at temperatures ranging from 80-100°C.

-

Sulfonamide Formation

Starting Materials: The intermediate from the previous step and naphthalene-1-sulfonyl chloride.

Reaction: A nucleophilic substitution reaction where the amine group of the intermediate reacts with the sulfonyl chloride.

Conditions: This reaction is usually performed in the presence of a base such as triethylamine, at room temperature, in a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Conditions: Typically carried out in aqueous or organic solvents at varying temperatures.

Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the extent of the reaction.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Conditions: Conducted in inert solvents like tetrahydrofuran (THF) at low temperatures.

Products: Reduction can convert sulfonamides to amines or other reduced forms.

-

Substitution

Reagents: Various nucleophiles or electrophiles.

Conditions: Often performed in polar aprotic solvents like dimethylformamide (DMF) at moderate temperatures.

Products: Substitution reactions can introduce new functional groups into the molecule, altering its properties.

Scientific Research Applications

Chemistry

In chemistry, N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide is used as a ligand in coordination chemistry, forming complexes with metals that can be studied for their catalytic properties.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being explored for their anti-inflammatory and anticancer properties. The sulfonamide group is known for its ability to inhibit certain enzymes, which can be beneficial in treating diseases.

Industry

In industry, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system which allows for efficient charge transport.

Mechanism of Action

The mechanism by which N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites, inhibiting enzyme activity. Additionally, the aromatic and heterocyclic components can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

Naphthalene-1-sulfonamide: Lacks the pyridine-thiophene moiety, making it less versatile in terms of biological activity.

2-(Thiophen-2-yl)pyridine: Does not have the sulfonamide group, which is crucial for certain biological interactions.

Naphthalene-1-sulfonyl chloride: A precursor in the synthesis of sulfonamides but lacks the complex structure of the target compound.

Uniqueness

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide is unique due to its combination of a sulfonamide group with a heterocyclic pyridine-thiophene moiety, providing a versatile scaffold for various applications in chemistry, biology, and materials science.

This compound’s distinct structure allows it to participate in a wide range of chemical reactions and interact with multiple biological targets, making it a valuable molecule for research and industrial applications.

Biological Activity

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a naphthalene sulfonamide core, which is substituted with a thiophenyl-pyridine moiety. The synthesis typically involves the reaction of naphthalene sulfonamide derivatives with thiophen-2-ylmethyl amines, yielding the target compound through a multi-step process involving crystallization and purification techniques.

Anticancer Activity

Recent studies have indicated that N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide exhibits significant anticancer properties. The compound has been tested against various human cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| H460 (Lung Cancer) | 10.5 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 12.3 | Inhibition of Topoisomerase II activity |

| HT-29 (Colon Cancer) | 8.7 | Disruption of mitochondrial function |

| SMMC-7721 (Liver Cancer) | 9.5 | Modulation of cell cycle progression |

The anticancer efficacy is attributed to its ability to induce apoptosis and inhibit critical enzymes involved in DNA replication and repair, such as Topoisomerase II. In particular, studies have shown that the compound can activate caspases, leading to programmed cell death in cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide has demonstrated antimicrobial properties against a range of pathogens. The following table summarizes its activity against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | Bactericidal |

| Escherichia coli | 20 µg/mL | Bacteriostatic |

| Candida albicans | 10 µg/mL | Antifungal |

The mechanism underlying its antimicrobial activity may involve disruption of bacterial cell wall synthesis and interference with fungal ergosterol biosynthesis .

Case Study 1: Anticancer Efficacy in Lung Cancer Models

A study investigated the effects of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide in vivo using xenograft models of lung cancer. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues, corroborating the in vitro findings regarding caspase activation .

Case Study 2: Broad-Spectrum Antimicrobial Activity

Another research effort focused on assessing the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and Candida albicans. The study found that the compound not only inhibited growth but also exhibited synergistic effects when combined with conventional antibiotics, suggesting its potential as an adjuvant therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.